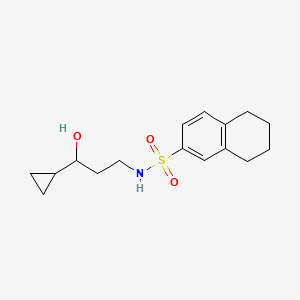

![molecular formula C18H28BNO3 B2398818 3-[(t-Butylcarbamoyl)methyl]phenylboronsäure, Pinacolester CAS No. 2377609-40-8](/img/structure/B2398818.png)

3-[(t-Butylcarbamoyl)methyl]phenylboronsäure, Pinacolester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Wissenschaftliche Forschungsanwendungen

Synthese von Sulfinamidderivaten

Phenylboronsäure-Pinacolester dient als wertvoller Vorläufer für die Synthese von Sulfinamidderivaten. Durch Reaktion mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat können Forscher eine Vielzahl von Sulfinamiden herstellen. Diese Verbindungen finden Anwendungen in der medizinischen Chemie, Agrochemie und Materialwissenschaft .

Suzuki–Miyaura-Kupplungsreaktionen

Die Verbindung beteiligt sich an Suzuki–Miyaura-Kupplungsreaktionen, einer leistungsstarken Methode zum Aufbau von Kohlenstoff-Kohlenstoff-Bindungen. In Kombination mit Aryliodiden unterliegt Phenylboronsäure-Pinacolester einer Transmetallierung, um Biarylverbindungen zu bilden. Forscher haben diese Reaktion zur Synthese von pharmazeutischen Zwischenprodukten, Naturstoffen und funktionellen Materialien eingesetzt .

Bausteine in der organischen Synthese

Pinacolboronsäureester, einschließlich dieser Verbindung, dienen als hoch wertvolle Bausteine in der organischen Synthese. Ihre Vielseitigkeit ermöglicht es Chemikern, komplexe Moleküle effizient zu erzeugen. Forscher verwenden sie zum Aufbau verschiedener Gerüste, wie z. B. Heterocyclen, chirale Verbindungen und bioaktive Moleküle .

Katalytische Protodeboronierung

Die Protodeboronierung von Pinacolboronsäureestern, einschließlich dieser Verbindung, hat Aufmerksamkeit erlangt. Forscher haben katalytische Methoden entwickelt, um die Bor-Gruppe selektiv zu entfernen und so Zugang zu funktionalisierten Arylverbindungen zu erhalten. Diese Reaktion wurde in der Totalsynthese von Naturstoffen und Medikamentenkandidaten angewendet .

Auswahl von Borreagenzien

Im Kontext der Suzuki–Miyaura-Kupplung und verwandter Reaktionen stellt Phenylboronsäure-Pinacolester eine der sieben Hauptklassen von Borreagenzien dar. Forscher bewerten ihre physikalischen und chemischen Eigenschaften unter Berücksichtigung der Mechanismen der Transmetallierung. Die Kompatibilität der Verbindung mit verschiedenen Substraten macht sie zu einer wertvollen Wahl für synthetische Chemiker .

Hydrolysestudien

Das Verständnis des Hydrolyse-Verhaltens von Phenylboronsäure-Pinacolestern ist entscheidend. Forscher haben die Kinetik der Hydrolyse untersucht, die von den Substituenten im aromatischen Ring abhängt. Insbesondere beeinflusst der pH-Wert den Hydrolysegrad stark, insbesondere bei physiologischem pH-Wert. Solche Studien tragen zu unserem Verständnis von borhaltigen Verbindungen in biologischen Kontexten bei .

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., acids or bases) are typically employed.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTVHMLFGVBRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2398738.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)

![methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2398749.png)

![ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate](/img/structure/B2398754.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)